methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate
CAS No.: 1058258-85-7
Cat. No.: VC11922038
Molecular Formula: C14H13NO3S
Molecular Weight: 275.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058258-85-7 |
|---|---|
| Molecular Formula | C14H13NO3S |
| Molecular Weight | 275.32 g/mol |
| IUPAC Name | methyl 4-(thiophen-3-ylmethylcarbamoyl)benzoate |
| Standard InChI | InChI=1S/C14H13NO3S/c1-18-14(17)12-4-2-11(3-5-12)13(16)15-8-10-6-7-19-9-10/h2-7,9H,8H2,1H3,(H,15,16) |
| Standard InChI Key | SLZALUYZNGGNFG-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CSC=C2 |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CSC=C2 |
Introduction
Methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate is an organic compound characterized by its complex molecular structure, which includes a benzoate moiety, a thiophene ring, and a carbamoyl group. The molecular formula of this compound is C13H13N1O2S1, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This unique arrangement of functional groups contributes to its distinctive chemical properties and potential applications in various fields, particularly in medicinal chemistry and material science.
Synthesis Methods
The synthesis of methyl 4-{[(thiophen-3-yl)methyl]carbamoyl]benzoate} typically involves multiple steps, which may vary depending on the desired yield and purity. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds often require careful selection of reagents and conditions to achieve optimal results.
Biological Activities
Research indicates that methyl 4-{[(thiophen-3-yl)methyl]carbamoyl]benzoate} exhibits notable biological activities. It has been studied for its potential interactions with biological targets like enzymes and receptors involved in inflammatory processes. The compound may possess antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological studies.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Potential against various pathogens |
| Anti-inflammatory Activity | Involves interaction with enzymes and receptors related to inflammation |
| Mechanism of Action | Likely involves hydrogen bonding and hydrophobic interactions with proteins |
Applications and Future Directions
Methyl 4-{[(thiophen-3-yl)methyl]carbamoyl]benzoate} has several potential applications due to its unique chemical structure and biological activities. Its derivatives have shown antagonistic activity against specific receptors involved in inflammatory responses, suggesting roles in modulating biological pathways related to inflammation and other diseases.
| Application | Description |
|---|---|
| Medicinal Chemistry | Potential in developing anti-inflammatory drugs |
| Material Science | Unique electronic properties may be useful in material development |
Comparison with Similar Compounds
Several compounds share structural similarities with methyl 4-{[(thiophen-3-yl)methyl]carbamoyl]benzoate}. These include:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 4-{[(thiophen-2-yl)methyl]carbamoyl}benzoate | Contains thiophen-2 instead of thiophen-3 | Different electronic properties due to thiophene positioning |
| Methyl 4-{[(furan-2-yl)methyl]carbamoyl}benzoate | Incorporates a furan ring | Potentially different biological activity due to furan's heteroatom |
| Methyl 4-{[(pyridin-3-yl)methyl]carbamoyl}benzoate | Incorporates a pyridine ring | Different biological activity due to nitrogen heteroatom |
These comparisons highlight the importance of the specific arrangement of functional groups in influencing the chemical and biological properties of these compounds.
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